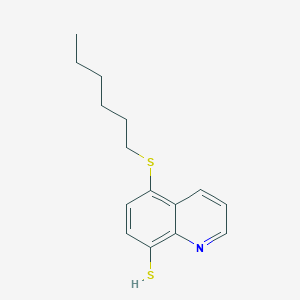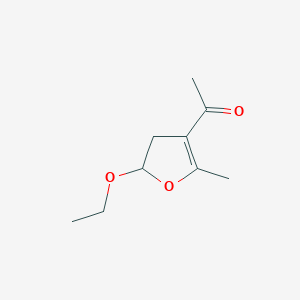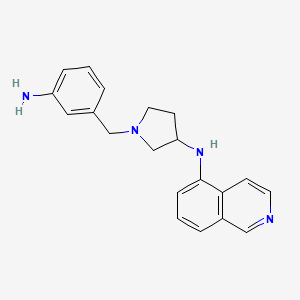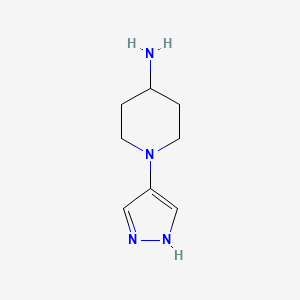
5-(Hexylsulfanyl)quinoline-8-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hexylsulfanyl)quinoline-8-thiol is a chemical compound with the molecular formula C15H19NS2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hexylsulfanyl group at the 5-position and a thiol group at the 8-position of the quinoline ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexylsulfanyl)quinoline-8-thiol typically involves the introduction of the hexylsulfanyl group and the thiol group onto the quinoline ring. One common method is the reaction of quinoline-8-thiol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hexylsulfanyl)quinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding quinoline-8-thiol.
Substitution: The hexylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for the oxidation of the thiol group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of quinoline-8-thiol.
Substitution: Formation of various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Hexylsulfanyl)quinoline-8-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Wirkmechanismus
The mechanism of action of 5-(Hexylsulfanyl)quinoline-8-thiol involves its interaction with molecular targets and pathways within biological systems. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-8-thiol: Lacks the hexylsulfanyl group, making it less hydrophobic.
5-(Methylsulfanyl)quinoline-8-thiol: Contains a methylsulfanyl group instead of a hexylsulfanyl group, resulting in different chemical properties.
5-(Phenylsulfanyl)quinoline-8-thiol: Contains a phenylsulfanyl group, which affects its reactivity and biological activity.
Uniqueness
5-(Hexylsulfanyl)quinoline-8-thiol is unique due to the presence of the hexylsulfanyl group, which imparts specific hydrophobic properties and influences its reactivity and interactions with biological molecules. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
60465-68-1 |
|---|---|
Molekularformel |
C15H19NS2 |
Molekulargewicht |
277.5 g/mol |
IUPAC-Name |
5-hexylsulfanylquinoline-8-thiol |
InChI |
InChI=1S/C15H19NS2/c1-2-3-4-5-11-18-14-9-8-13(17)15-12(14)7-6-10-16-15/h6-10,17H,2-5,11H2,1H3 |
InChI-Schlüssel |
CWOVYRXPRBKCKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC1=C2C=CC=NC2=C(C=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline](/img/structure/B12885743.png)




![2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one](/img/structure/B12885763.png)

![2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan](/img/structure/B12885806.png)

![2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran](/img/structure/B12885810.png)

